Product packaging for 6-Chloro-4-methoxyindane(Cat. No.:)

6-Chloro-4-methoxyindane

Cat. No.: B8462197
M. Wt: 182.64 g/mol
InChI Key: SUUHLRAOVRHALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4-methoxyindane (CID 68584267) is an organic compound with the molecular formula C10H11ClO and is utilized in research and development as a chemical building block, particularly in medicinal chemistry . The compound features both chloro and methoxy functional groups, which are prevalent in approved drugs and are critical for optimizing biological activity and drug-like properties . The methoxy group (OCH3) is a common pharmacophore found in over 235 approved small-molecule drugs. It can influence a compound's binding to protein targets through electron donation, act as a hydrogen bond acceptor, and modulate the molecule's metabolic stability and conformation . Similarly, the chlorine atom is a key substituent in more than 250 FDA-approved drugs, often used to enhance potency, improve metabolic stability, and fine-tune lipophilicity . As a fused bicyclic structure, this compound serves as a versatile synthetic intermediate for discovering new bioactive molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO B8462197 6-Chloro-4-methoxyindane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

6-chloro-4-methoxy-2,3-dihydro-1H-indene

InChI

InChI=1S/C10H11ClO/c1-12-10-6-8(11)5-7-3-2-4-9(7)10/h5-6H,2-4H2,1H3

InChI Key

SUUHLRAOVRHALU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1CCC2)Cl

Origin of Product

United States

Comprehensive Spectroscopic Characterization and Structural Elucidation of 6 Chloro 4 Methoxyindane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for the structural elucidation of 6-chloro-4-methoxyindane, providing unambiguous information about the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, aliphatic, and methoxy (B1213986) protons. The chemical shifts (δ) are influenced by the electronic effects of the chloro and methoxy substituents on the aromatic ring.

The aromatic region is expected to show two doublets, corresponding to the protons at the C5 and C7 positions. The proton at C7, being ortho to the electron-withdrawing chloro group, is expected to be deshielded and appear further downfield compared to the proton at C5, which is situated between the chloro and methoxy-bearing carbons. A small meta-coupling (⁴J) between these two protons would also be anticipated.

The aliphatic portion of the indane structure gives rise to a characteristic pattern. The protons on C1 and C3, being benzylic, are deshielded relative to the C2 protons. They are expected to appear as triplets due to coupling with the two adjacent protons on C2. The C2 protons, in turn, are expected to appear as a quintet (or multiplet) from coupling to the protons on both C1 and C3.

The methoxy group protons are expected to appear as a sharp singlet in a region typical for aryl methyl ethers.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-1 (2H) ~2.95 Triplet (t) J ≈ 7.5
H-2 (2H) ~2.10 Quintet (p) J ≈ 7.5
H-3 (2H) ~2.90 Triplet (t) J ≈ 7.5
H-5 (1H) ~6.85 Doublet (d) ⁴J ≈ 2.0
H-7 (1H) ~7.10 Doublet (d) ⁴J ≈ 2.0

Predicted values are based on typical chemical shifts for substituted indanes and aromatic compounds.

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display nine distinct signals, corresponding to each unique carbon atom in the structure. The chemical shifts of the aromatic carbons are significantly influenced by the substituent effects of the methoxy and chloro groups.

The C4 carbon, directly attached to the electron-donating methoxy group, is expected to be highly shielded and appear significantly downfield. Conversely, the C6 carbon, bonded to the electronegative chlorine atom, will also be deshielded. The quaternary carbons (C3a, C7a) will show distinct shifts, influenced by their position within the fused ring system. The aliphatic carbons (C1, C2, C3) will appear in the upfield region of the spectrum, with C2 being the most shielded. The methoxy carbon will produce a characteristic signal around 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 ~32
C-2 ~25
C-3 ~30
C-3a ~140
C-4 ~155
C-5 ~115
C-6 ~128
C-7 ~125
C-7a ~142

Predicted values are based on additive models for substituent effects on aromatic systems and typical values for the indane framework.

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the connectivity of the aliphatic protons. Strong cross-peaks would be expected between the H-1 protons and the H-2 protons, and between the H-2 protons and the H-3 protons, confirming the -CH₂-CH₂-CH₂- spin system of the five-membered ring. No correlation would be expected between the aliphatic protons and the aromatic or methoxy protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal. For example, the singlet at ~3.80 ppm would show a correlation to the carbon signal at ~56 ppm, confirming the -OCH₃ group. Similarly, the aromatic proton signals at ~6.85 and ~7.10 ppm would correlate to the aromatic CH carbons at ~115 and ~125 ppm, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. Key expected correlations include:

A correlation from the methoxy protons (~3.80 ppm) to the C4 carbon (~155 ppm), confirming the position of the methoxy group.

Correlations from the benzylic H-3 protons (~2.90 ppm) to the aromatic carbons C3a (~140 ppm) and C4 (~155 ppm).

Correlations from the aromatic H-5 proton (~6.85 ppm) to the quaternary carbon C3a and the chlorinated carbon C6.

Correlations from the aromatic H-7 proton (~7.10 ppm) to the quaternary carbon C7a and the chlorinated carbon C6.

Together, these 2D NMR techniques provide an interlocking web of evidence that confirms the constitution of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to the vibrations of its different structural components.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as weak to medium bands in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the -CH₂- groups of the indane ring will produce strong bands in the 2960-2850 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring are expected to produce several bands of variable intensity in the 1600-1450 cm⁻¹ region. These are often characteristic of the aromatic system and can be strong in both IR and Raman spectra.

C-O Stretching: The C-O stretching vibration of the aryl ether (methoxy group) is expected to result in a strong band in the IR spectrum, typically around 1250 cm⁻¹ (asymmetric stretch) and a weaker band near 1040 cm⁻¹ (symmetric stretch).

C-Cl Stretching: The C-Cl stretching vibration for an aryl chloride gives rise to a strong to medium band in the fingerprint region, typically between 1100-1030 cm⁻¹.

C-H Bending: Out-of-plane (oop) C-H bending vibrations for the substituted aromatic ring are expected in the 900-800 cm⁻¹ region and can be indicative of the substitution pattern.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Aromatic C-H Stretch 3100 - 3000 Medium Medium
Aliphatic C-H Stretch 2960 - 2850 Strong Strong
Aromatic C=C Stretch 1600 - 1450 Medium-Strong Strong
Asymmetric C-O-C Stretch ~1250 Strong Medium
Symmetric C-O-C Stretch ~1040 Medium Weak
Aryl C-Cl Stretch 1100 - 1030 Strong Strong

Intensities are relative and predicted based on typical spectral behavior.

This compound lacks strong hydrogen bond donor groups, such as hydroxyl (-OH) or amine (-NH₂) moieties. The molecule possesses potential hydrogen bond acceptors in the oxygen atom of the methoxy group and the chlorine atom. However, in aprotic solutions or in its pure liquid or gaseous state, significant intermolecular hydrogen bonding is not expected.

In the crystalline solid state, weak intermolecular interactions of the C-H···O or C-H···Cl type might occur, which could lead to subtle shifts in the C-H and C-O vibrational frequencies. However, without specific crystallographic or temperature-dependent spectroscopic data, a detailed analysis of such networks remains speculative.

Spectroscopic Data for this compound Not Available in Public Scientific Databases

A comprehensive search of established chemical and spectral databases has revealed a lack of publicly available scientific data for the compound “this compound.” Despite extensive queries across multiple platforms, including chemical registries, spectral libraries, and the broader scientific literature, no experimental or computationally predicted data for its spectroscopic characterization could be located.

This prevents the creation of a detailed article on its Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, or X-ray Crystallography as requested. The required sections and subsections, such as High-Resolution Mass Spectrometry (HRMS), tandem mass spectrometry (MS/MS) for fragmentation analysis, electronic transition studies, and solid-state structure determination, are contingent on the existence of this foundational data.

Chemical compounds are systematically documented with unique identifiers, such as a CAS Registry Number, and their analytical data is published in peer-reviewed journals or deposited in databases. The absence of such records for this compound suggests that the compound may not have been synthesized, or if it has, its spectroscopic properties have not been characterized and published in the accessible public domain.

Therefore, the generation of a scientifically accurate article with detailed research findings and data tables on the spectroscopic characterization of this compound is not possible at this time.

Due to a lack of available scientific literature and research data specifically focused on the theoretical and computational chemistry of this compound, a detailed article according to the requested outline cannot be generated at this time. Extensive searches for scholarly articles and computational studies on this specific compound did not yield any relevant information regarding its quantum chemical calculations, thermochemical analysis, or molecular dynamics simulations.

The field of computational chemistry relies on published research to provide the detailed findings necessary to construct an informative and scientifically accurate article. Without such studies on this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and sourcing.

Further research and publication in peer-reviewed journals would be necessary to provide the foundational data for a comprehensive theoretical and computational analysis of this compound.

Theoretical and Computational Chemistry Investigations of 6 Chloro 4 Methoxyindane

Prediction of Spectroscopic Parameters (NMR, IR, UV) and Comparison with Experimental Data

A cornerstone of computational chemistry is the prediction of spectroscopic parameters, which can be compared with experimental data to validate both the computational model and the experimental structural assignment. Density Functional Theory (DFT) is a widely used method for these predictions due to its balance of accuracy and computational cost.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR spectra, specifically 1H and 13C chemical shifts, are typically performed using the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT. The process involves optimizing the molecular geometry of 6-Chloro-4-methoxyindane and then calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts.

A hypothetical comparison between predicted and experimental 1H and 13C NMR data for this compound would be presented in the following tables. It is important to note that without experimental data, these tables are illustrative of the format that would be used.

Table 1: Predicted 1H NMR Chemical Shifts for this compound (Note: Data is hypothetical and for illustrative purposes only)

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H-1ValueValue
H-2ValueValue
H-3ValueValue
H-5ValueValue
H-7ValueValue
-OCH3ValueValue

Table 2: Predicted 13C NMR Chemical Shifts for this compound (Note: Data is hypothetical and for illustrative purposes only)

CarbonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C-1ValueValue
C-2ValueValue
C-3ValueValue
C-3aValueValue
C-4ValueValue
C-5ValueValue
C-6ValueValue
C-7ValueValue
C-7aValueValue
-OCH3ValueValue

Infrared (IR) Spectroscopy: The prediction of an IR spectrum involves calculating the vibrational frequencies of the molecule. Following geometry optimization, a frequency calculation is performed. The resulting vibrational modes and their corresponding intensities can be plotted to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the computational method, thereby improving the agreement with experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Theoretical UV-Vis spectra are typically calculated using Time-Dependent Density Functional Theory (TD-DFT). This method provides information about the electronic transitions between molecular orbitals. The calculations yield the excitation energies and oscillator strengths for the lowest energy transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.

A thorough investigation would involve comparing these computationally predicted spectra with experimentally obtained data for this compound. A good correlation between the theoretical and experimental data would provide strong evidence for the correctness of the assigned structure and the reliability of the computational model.

Investigation of Reaction Mechanisms and Transition States for Proposed Transformations

Computational chemistry is an invaluable tool for exploring the potential reactivity of a molecule and for elucidating the mechanisms of its chemical transformations. This involves mapping the potential energy surface of a reaction, locating stationary points such as reactants, products, intermediates, and, crucially, transition states.

For this compound, a number of transformations could be envisaged, including electrophilic aromatic substitution, nucleophilic aromatic substitution (though less likely due to the presence of the activating methoxy (B1213986) group), and reactions involving the indane ring.

The investigation of a reaction mechanism would typically involve the following steps:

Identification of Reactants and Products: The starting material (this compound) and the proposed product(s) of a given transformation are defined.

Transition State Searching: A variety of algorithms can be used to locate the transition state structure connecting the reactants and products. The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation is performed to confirm that it indeed connects the desired reactants and products.

Calculation of Activation Energies: The energy difference between the transition state and the reactants gives the activation energy, which is a key determinant of the reaction rate.

For example, in a hypothetical electrophilic nitration of this compound, computational methods could be used to determine the preferred position of substitution by comparing the activation energies for the formation of the different possible sigma complexes. The transition states leading to these intermediates would be located, and their relative energies would provide insight into the regioselectivity of the reaction.

The study of reaction mechanisms also extends to understanding the role of catalysts and solvent effects, which can be incorporated into the computational models to provide a more realistic description of the chemical process.

Exploration of 6 Chloro 4 Methoxyindane in Chemical Biology and Medicinal Chemistry Research Academic Focus

Investigation of Potential Molecular Targets and Mechanisms of Action through in vitro Cellular Assays

Receptor Binding Affinity Studies

A thorough search of academic databases and scientific literature did not yield any specific studies detailing the receptor binding affinity of 6-Chloro-4-methoxyindane. Consequently, there is no available data to report on its binding profile, including its affinity (e.g., Kᵢ, Kₔ, IC₅₀ values) for any specific biological receptors, ion channels, or enzymes. The applicability of this compound in receptor-specific research is therefore not established in the current body of scientific publications.

Chemoinformatic and Computational Approaches in Ligand Discovery Research

Virtual Screening of Chemical Libraries for Interaction with Biomolecules

No published research was identified where this compound was included as a specific compound within a chemical library for virtual screening campaigns. While large chemical libraries are frequently used to computationally screen for potential interactions with protein targets, the presence and performance of this particular molecule have not been documented in available studies. Therefore, there are no findings to report regarding its identification as a potential hit or lead compound through virtual screening methodologies.

In Silico Prediction of Molecular Interactions and Binding Modes

Consistent with the lack of data in the aforementioned areas, there are no specific in silico studies that predict the molecular interactions or binding modes of this compound with any biomolecular targets. Research involving computational methods such as molecular docking, molecular dynamics simulations, or pharmacophore modeling has not been published for this compound. As a result, there is no data available to create a table of predicted binding energies or to describe its potential interactions with amino acid residues in a protein binding pocket.

Conclusion and Future Research Directions for 6 Chloro 4 Methoxyindane

Summary of Current Academic Understanding and Identified Research Gaps

The current academic and published understanding of the specific chemical compound 6-Chloro-4-methoxyindane is notably limited. A thorough review of scientific literature and patent databases reveals a significant research gap, with no detailed studies specifically focused on its synthesis, characterization, or application. While the indane scaffold and its derivatives are well-represented in medicinal chemistry and materials science, this particular substitution pattern (a chlorine atom at the 6-position and a methoxy (B1213986) group at the 4-position) remains largely unexplored. nih.govresearchgate.neteburon-organics.com

The primary research gap is, therefore, the fundamental characterization of this compound. There is a lack of published data concerning its spectroscopic properties (NMR, IR, Mass Spectrometry), physical properties (melting point, boiling point, solubility), and its three-dimensional structure. Furthermore, its chemical reactivity and potential biological activities are entirely speculative at this point. This absence of foundational knowledge precludes its consideration for advanced applications and highlights the need for initial exploratory research into this compound.

Potential for Developing Advanced Synthetic Methodologies

While no specific synthesis for this compound is documented, established methods for the synthesis of substituted indanes can be adapted for its preparation. The development of advanced synthetic methodologies for this compound would likely draw from classical and modern organic chemistry techniques.

One potential approach involves the intramolecular Friedel-Crafts reaction of a suitably substituted phenylpropanoyl chloride. sci-hub.ru This classical method is a cornerstone of indanone synthesis, which can then be further reduced to the indane. The synthesis could also potentially be achieved through transition metal-catalyzed reactions, such as intramolecular C-H activation or cyclization reactions, which have been successfully applied to other indane systems. organic-chemistry.org

The development of stereoselective synthetic routes would be a significant advancement, allowing for the preparation of enantiomerically pure forms of this compound. This is particularly relevant for potential applications in chemical biology, where stereochemistry often plays a crucial role in biological activity.

Table 1: Potential Synthetic Strategies for this compound

Synthetic Approach Precursors Key Transformation Potential Advantages
Intramolecular Friedel-Crafts Acylation Substituted β-phenylpropionic acid Lewis acid-catalyzed cyclization Well-established, scalable
Transition Metal-Catalyzed Cyclization Functionalized aryl halides and alkenes Palladium or Rhodium catalysis High efficiency, functional group tolerance

This table is illustrative and based on general synthetic methods for indane derivatives, as no specific synthesis for this compound has been reported.

Future Prospects for this compound in Specialized Chemical Biology Research Tools or Material Science Applications

Given the lack of direct research, the future prospects of this compound must be inferred from the known applications of structurally related indane derivatives. The indane scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to multiple biological targets. researchgate.neteburon-organics.com

In Chemical Biology:

Substituted indanes have been investigated for a wide range of biological activities, including as enzyme inhibitors and receptor modulators. The specific combination of a chloro and a methoxy group on the indane ring of this compound could impart unique electronic and steric properties, potentially leading to novel biological activities. For instance, the chlorine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding. The methoxy group can act as a hydrogen bond acceptor and influence the compound's metabolic stability. Future research could involve screening this compound against various biological targets to identify any potential utility as a chemical probe or a starting point for drug discovery programs.

In Material Science:

Indane derivatives have also found applications in material science, for example, in the development of organic light-emitting diodes (OLEDs) and as components of liquid crystals. The rigid bicyclic structure of the indane core can be a useful building block for creating materials with specific optical or electronic properties. The functional groups of this compound could be further modified to attach it to polymer backbones or to create more complex molecular architectures. Research in this area would involve exploring the photophysical properties of this compound and its derivatives.

Table 2: Potential Areas of Application for this compound

Field Potential Application Rationale
Chemical Biology Research tool for probing biological systems Indane is a privileged scaffold; chloro and methoxy groups can modulate bioactivity.
Medicinal Chemistry Scaffold for drug discovery Potential for novel interactions with biological targets.

This table presents hypothetical applications based on the known uses of other indane derivatives.

Q & A

Basic: What are the recommended synthetic pathways for 6-Chloro-4-methoxyindane, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound typically involves halogenation and methoxylation steps. For example, a chloro-substituted indane precursor can undergo methoxylation via nucleophilic aromatic substitution under alkaline conditions. Optimization includes:

  • Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation .
  • Catalyst selection : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted starting materials or byproducts.
    Safety protocols for handling chlorinated intermediates (e.g., PPE, fume hoods) should align with guidelines in and .

Basic: How can structural characterization of this compound be performed to confirm its purity and identity?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Compare 1^1H and 13^{13}C NMR spectra with computational predictions (e.g., DFT-based chemical shift calculations ).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks ([M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : If single crystals are obtainable, compare bond lengths and angles with structurally similar compounds (e.g., 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline ).

Advanced: What computational methods are suitable for analyzing the electronic properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP ) is recommended:

  • Basis Set : Use 6-311G(d,p) for geometry optimization and electronic property calculations.
  • Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate solvent interactions.
  • Charge Distribution : Analyze Natural Bond Orbital (NBO) charges to predict reactive sites for electrophilic/nucleophilic attacks .
    Validation involves comparing calculated dipole moments or HOMO-LUMO gaps with experimental data (e.g., UV-Vis spectroscopy).

Advanced: How can researchers resolve contradictions in experimental data, such as discrepancies in reaction yields or spectroscopic results?

Methodological Answer:
Follow a systematic approach:

  • Error Analysis : Quantify uncertainties in instrumentation (e.g., ±0.5 ppm for NMR) and replicate experiments under identical conditions .
  • Cross-Validation : Use complementary techniques (e.g., IR spectroscopy to confirm functional groups if NMR is ambiguous).
  • Computational Validation : Compare experimental spectra with DFT-predicted vibrational frequencies or 1^1H NMR shifts .
    Document all parameters (e.g., solvent, temperature) to identify variables affecting reproducibility.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis steps involving volatile chlorinated intermediates.
  • Waste Management : Segregate halogenated waste and dispose via certified hazardous waste handlers to comply with environmental regulations .

Advanced: How can researchers design experiments to investigate the pharmacological potential of this compound?

Methodological Answer:

  • Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with enzymes like p38 MAP kinase, leveraging structural analogs (e.g., SKF-86002 ).
  • In Vitro Assays : Test cytotoxicity via MTT assays on cell lines (e.g., HeLa) at varying concentrations (1–100 µM).
  • Metabolic Stability : Perform hepatic microsomal assays to evaluate phase I/II metabolism.
    Include controls (e.g., known inhibitors) and statistical validation (p < 0.05, n ≥ 3) .

Advanced: What strategies are effective for synthesizing derivatives of this compound to enhance bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace methoxy with ethoxy) and evaluate changes in potency .
  • Parallel Synthesis : Use combinatorial chemistry to generate a library of analogs.
  • Click Chemistry : Introduce triazole moieties via copper-catalyzed azide-alkyne cycloaddition (CuAAC) for improved solubility .
    Characterize derivatives using LC-MS and compare bioactivity profiles.

Basic: How should a literature review on this compound be structured to identify research gaps?

Methodological Answer:

  • Database Search : Use SciFinder or Reaxys with keywords (e.g., "this compound synthesis," "pharmacology").
  • Exclusion Criteria : Omit non-peer-reviewed sources and industrial patents to focus on academic studies .
  • Gap Analysis : Tabulate existing data (e.g., synthesis routes, biological targets) and highlight understudied areas (e.g., environmental toxicity, enantioselective synthesis) .

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